molecular formula C10H11ClN2 B8594327 (RS)-2-Amino-2-(4-chloro-phenyl)-butyronitrile

(RS)-2-Amino-2-(4-chloro-phenyl)-butyronitrile

Cat. No.: B8594327
M. Wt: 194.66 g/mol
InChI Key: TZHXPLOLEOZVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-2-Amino-2-(4-chloro-phenyl)-butyronitrile is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-amino-2-(4-chlorophenyl)butanenitrile

InChI

InChI=1S/C10H11ClN2/c1-2-10(13,7-12)8-3-5-9(11)6-4-8/h3-6H,2,13H2,1H3

InChI Key

TZHXPLOLEOZVBD-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4′-chloropropiophenone (5 g) in MeOH (20 ml) was treated under an argon atmosphere and at r.t. with 7M NH3 in MeOH (33.9 ml). Then, tetraisopropyl orthotitanate (10.54 ml) was added dropwise. The reaction mixture was stirred for 1 hr at r.t. Then, trimethylsilyl cyanide (3.72 ml) was added and stirring was continued at r.t. overnight. The reaction mixture was poured in ice and extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated. The crude (RS)-2-amino-2-(4-chloro-phenyl)-butyronitrile (4.95 g) was used in the next reaction step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
33.9 mL
Type
solvent
Reaction Step One
Quantity
3.72 mL
Type
reactant
Reaction Step Two
Quantity
10.54 mL
Type
catalyst
Reaction Step Three

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